![molecular formula C20H22F3NO3 B5249655 4-butoxy-3-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5249655.png)
4-butoxy-3-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butoxy-3-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide is an organic compound with the molecular formula C20H22F3NO3 . This compound is characterized by the presence of butoxy and ethoxy groups attached to a benzamide core, along with a trifluoromethyl group on the phenyl ring. It is a relatively rare and unique chemical, often used in early discovery research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-3-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-3-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, or halides, and electrophiles like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of products, depending on the nature of the substituents involved.
Scientific Research Applications
4-butoxy-3-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-butoxy-3-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-butoxy-N-[3-(trifluoromethyl)phenyl]benzamide
- 3-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide
- 4-butoxy-3-ethoxy-N-phenylbenzamide
Uniqueness
4-butoxy-3-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-butoxy-3-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3NO3/c1-3-5-11-27-17-10-9-14(12-18(17)26-4-2)19(25)24-16-8-6-7-15(13-16)20(21,22)23/h6-10,12-13H,3-5,11H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSUQRGDEOBPOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
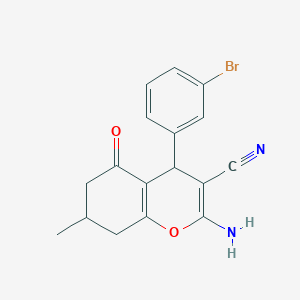
![2-[(4,7-Dimethylquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B5249593.png)
![3-chloro-N-(4-{[(4-chlorophenyl)acetyl]amino}phenyl)benzamide](/img/structure/B5249608.png)
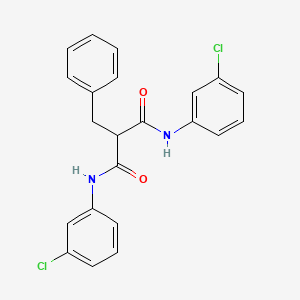
![1-[(4-chlorophenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B5249636.png)
![4-[4-(4-ethoxyphenoxy)butoxy]-1,2-dimethylbenzene](/img/structure/B5249639.png)
![(2-cyclohexyl-1,3-benzoxazol-6-yl)-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B5249647.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-(furan-3-carbonyl)piperidine-4-carboxamide](/img/structure/B5249659.png)
![2-[3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(2-furyl)ethanol hydrochloride](/img/structure/B5249662.png)
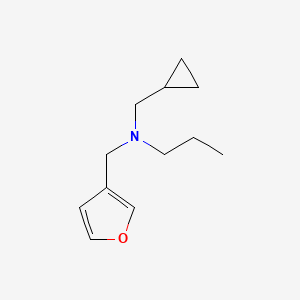
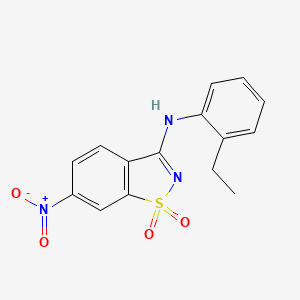
![N-(4-methylphenyl)-2-{(5Z)-5-[(5-methylthiophen-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B5249668.png)
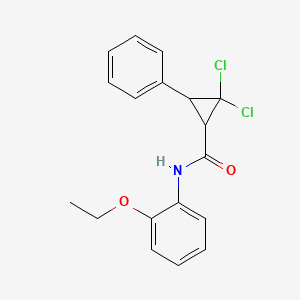
![ethyl 7-(2,3-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5249673.png)
